2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester 2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2377610-91-6
VCID: VC7058772
InChI: InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C
Molecular Formula: C20H30BNO4S
Molecular Weight: 391.33

2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester

CAS No.: 2377610-91-6

Cat. No.: VC7058772

Molecular Formula: C20H30BNO4S

Molecular Weight: 391.33

* For research use only. Not for human or veterinary use.

2-(N-BOC-Azetidin-3-yl)sulfanylphenylboronic acid, pinacol ester - 2377610-91-6

Specification

CAS No. 2377610-91-6
Molecular Formula C20H30BNO4S
Molecular Weight 391.33
IUPAC Name tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate
Standard InChI InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-14(13-22)27-16-11-9-8-10-15(16)21-25-19(4,5)20(6,7)26-21/h8-11,14H,12-13H2,1-7H3
Standard InChI Key NJTRZUPQELIOKB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate, reflects its intricate architecture. Key features include:

  • Boronic ester group: The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its reactivity in cross-coupling reactions.

  • Azetidine ring: A four-membered nitrogen-containing ring protected by a tert-butoxycarbonyl (BOC) group, which prevents unwanted side reactions during synthesis.

  • Thioether bridge: A sulfur atom links the azetidine and phenylboronic ester moieties, contributing to the compound’s conformational rigidity .

The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC3CN(C3)C(=O)OC(C)(C)C and InChIKey NJTRZUPQELIOKB-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry.

Physicochemical Characteristics

While solubility data remain unspecified, the compound’s molecular weight (391.33 g/mol) and lipophilic groups (e.g., BOC, pinacol ester) suggest moderate solubility in organic solvents like dichloromethane or tetrahydrofuran . Its stability under inert atmospheres is typical for boronic esters, though moisture-sensitive handling is advised.

PropertyValue
Molecular FormulaC₂₀H₃₀BNO₄S
Molecular Weight391.33 g/mol
CAS Number2377610-91-6
IUPAC Nametert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate
Key Functional GroupsBoronic ester, BOC, azetidine, thioether

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol ester moiety enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. For example:
Ar-B(pin)+Ar’-XPd0Ar-Ar’+Byproducts\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd}^0} \text{Ar-Ar'} + \text{Byproducts}
This reactivity is critical for constructing biaryl structures in pharmaceuticals and agrochemicals.

Medicinal Chemistry Intermediates

The BOC-protected azetidine ring is a versatile building block for nitrogen-containing heterocycles, which are prevalent in drug candidates. For instance, azetidines are explored as bioisosteres for piperidines in kinase inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator